molecular formula C5H5LiO B14653609 lithium;3-methyl-2H-furan-2-ide CAS No. 52556-92-0

lithium;3-methyl-2H-furan-2-ide

Cat. No.: B14653609
CAS No.: 52556-92-0
M. Wt: 88.1 g/mol
InChI Key: CNMMQEAGZXJDHK-UHFFFAOYSA-N
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Description

Lithium 3-methyl-2H-furan-2-ide is an organolithium compound featuring a deprotonated 3-methyl-2H-furan ring coordinated to a lithium ion. Organolithium reagents are widely used in organic synthesis as strong bases or nucleophiles due to their high reactivity. Lithium-based compounds are critical in industrial applications, as highlighted by the EU’s emphasis on lithium carbonate and hydroxide for battery production .

Properties

CAS No.

52556-92-0

Molecular Formula

C5H5LiO

Molecular Weight

88.1 g/mol

IUPAC Name

lithium;3-methyl-2H-furan-2-ide

InChI

InChI=1S/C5H5O.Li/c1-5-2-3-6-4-5;/h2-3H,1H3;/q-1;+1

InChI Key

CNMMQEAGZXJDHK-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=[C-]OC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes

Direct Deprotonation Using Organolithium Reagents

The most common method involves deprotonation of 3-methylfuran with strong organolithium bases. The methyl group at the 3-position enhances the acidity of the α-hydrogen at the 2-position, facilitating selective lithiation.

Procedure:
  • Substrate : 3-Methylfuran (CAS: 1487-02-9).
  • Base : n-Butyllithium (n-BuLi, 1.6 M in hexanes) or lithium diisopropylamide (LDA, 1.0 M in THF).
  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
  • Conditions : Reaction conducted at −78°C under inert atmosphere (Ar/N₂).
  • Quenching : The lithiated intermediate is typically quenched with electrophiles (e.g., aldehydes, alkyl halides) for further functionalization.

Mechanistic Insight :
The methyl group at C3 stabilizes the conjugate base through inductive effects, directing deprotonation to the C2 position. Computational studies on analogous systems suggest a pKₐ reduction of ~5–7 units compared to unsubstituted furan.

Key Data:
Parameter Value Source
Optimal Base n-BuLi (2.2 equiv)
Reaction Temperature −78°C
Yield (Post-Quenching) 60–85% (varies by electrophile)

Halogen-Lithium Exchange

An alternative route employs halogenated precursors, though this method is less common due to substrate availability.

Procedure:
  • Substrate : 2-Bromo-3-methylfuran (hypothetical; limited commercial availability).
  • Reagent : Lithium metal or lithium triethylborohydride (LiBEt₃H).
  • Solvent : Tetrahydrofuran or hexane.
  • Conditions : Room temperature, 12–24 hours.

Limitations :

  • Requires synthesis of 2-bromo-3-methylfuran, which involves radical bromination or directed ortho-lithiation followed by quenching with Br₂.
  • Lower yields (~40–50%) due to competing side reactions.

Transmetalation from Grignard Reagents

Transmetalation between magnesium and lithium centers offers a pathway for generating the enolate.

Procedure:
  • Substrate : 3-Methylfuran.
  • Grignard Reagent : Methylmagnesium bromide (MeMgBr).
  • Lithiation : Addition of LiCl or LiBr to the Grignard solution induces transmetalation.

Key Observation :
This method avoids extreme temperatures but is less selective, often producing mixtures of regioisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (THF-d₈): Absence of the C2 proton signal (δ 6.2–6.5 in 3-methylfuran) confirms deprotonation. New signals for the enolate appear at δ 4.8–5.2 (C3–C4 coupling).
  • ⁷Li NMR : A singlet at δ 0.9–1.2 ppm indicates the lithium counterion.

Infrared (IR) Spectroscopy

  • Loss of O–H stretch (3400 cm⁻¹) in the parent furan.
  • New C–Li stretching vibrations at 450–500 cm⁻¹.

Applications in Organic Synthesis

Lithium;3-methyl-2H-furan-2-ide is pivotal in:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl halides.
  • Electrophilic Trapping : Formation of C–C bonds with ketones, epoxides, or carbon dioxide.
  • Heterocycle Synthesis : Ring-opening reactions to access dihydrobenzofurans or spirocyclic systems.

Challenges and Optimization

  • Regioselectivity : Competing deprotonation at C5 may occur if steric hindrance at C2 is significant. Using bulkier bases (e.g., LDA) improves selectivity.
  • Stability : The enolate is moisture- and oxygen-sensitive, requiring strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-methyl-2H-furan-2-ide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

    Substitution Reactions: Can participate in substitution reactions where the lithium atom is replaced by another group.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones, with reactions typically carried out in anhydrous solvents at low temperatures.

    Substitution Reactions: Halides and other electrophiles are common reagents, with reactions often performed in polar aprotic solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while substitution with a halide could produce a new organolithium compound.

Scientific Research Applications

Lithium;3-methyl-2H-furan-2-ide has several scientific research applications:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium;3-methyl-2H-furan-2-ide involves the nucleophilic attack of the furanide anion on electrophilic centers. The lithium ion stabilizes the negative charge on the furan ring, enhancing its reactivity. Molecular targets include carbonyl compounds, halides, and other electrophiles, with pathways involving nucleophilic addition, substitution, and electron transfer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares lithium 3-methyl-2H-furan-2-ide with structurally or functionally related compounds, based on available evidence:

Compound Metal Core Structure Key Applications Reactivity/Notes
Lithium 3-methyl-2H-furan-2-ide Li Methyl-substituted furan Hypothetical: Organic synthesis, catalysis Likely high nucleophilicity; air-sensitive
Triethyllead phthalimide Pb Phthalimide + ethyl groups Polymer synthesis (e.g., polyimides) Toxic; used as a stabilizer
Lithium carbonate Li Inorganic salt Batteries, ceramics, glass production Low reactivity; industrial bulk material
3-Chloro-N-phenyl-phthalimide N/A Chlorinated phthalimide Polyimide monomer synthesis High-purity intermediate for polymers

Reactivity and Industrial Relevance

  • Lithium 3-methyl-2H-furan-2-ide vs. Triethyllead Phthalimide: The former is an organolithium compound, while the latter is a lead-based organometallic. Lithium reagents are generally more reactive but less toxic than lead analogs, which are restricted due to environmental concerns .
  • Comparison with Lithium Carbonate/Hydroxide: Unlike inorganic lithium salts (e.g., Li₂CO₃), lithium 3-methyl-2H-furan-2-ide is organometallic, implying niche applications in specialized organic reactions rather than large-scale industrial processes .
  • Phthalimide Derivatives : While 3-chloro-N-phenyl-phthalimide is a halogenated aromatic compound used in polymer synthesis, the furan-based lithium compound may serve as a precursor for heterocyclic frameworks in materials science .

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